anti-testosterone-3-CMO

Cross-reactivity Immunoassay Steroid analysis

Anti-testosterone-3-CMO refers to antibodies raised against the testosterone-3-(O-carboxymethyl)oxime hapten conjugated to bovine serum albumin (BSA). This immunogen design, linking the steroid at the C3 position, exposes the 17β-hydroxy group and the A-ring, which are critical for generating high-affinity antibodies with selective recognition of testosterone over structurally related C19 steroids.

Molecular Formula C21H31NO4
Molecular Weight 361.5 g/mol
Cat. No. B1252144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanti-testosterone-3-CMO
Synonymstestosterone 3-(O-carboxymethyl)oxime
testosterone 3-CMOx
Molecular FormulaC21H31NO4
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C
InChIInChI=1S/C21H31NO4/c1-20-9-7-14(22-26-12-19(24)25)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h11,15-18,23H,3-10,12H2,1-2H3,(H,24,25)/b22-14+/t15-,16-,17-,18-,20-,21-/m0/s1
InChIKeyVDYLVWGBLQNNAW-UVTKPVMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-Testosterone-3-CMO Antibody Procurement Guide: Immunogen-Defined Specificity for Steroid Immunoassay Development


Anti-testosterone-3-CMO refers to antibodies raised against the testosterone-3-(O-carboxymethyl)oxime hapten conjugated to bovine serum albumin (BSA) [1]. This immunogen design, linking the steroid at the C3 position, exposes the 17β-hydroxy group and the A-ring, which are critical for generating high-affinity antibodies with selective recognition of testosterone over structurally related C19 steroids [2]. The compound serves as a key reagent in competitive immunoassays—including ELISA, RIA, and immunochromatographic tests—for quantifying testosterone in serum, plasma, saliva, and tissue samples [3].

1
C3-CMO immunogen design preserves A-ring and 17β-hydroxy recognition for steroid immunoassay development
2
Supports heterologous assay configurations (e.g., C3 antibody with C11 tracer) for near-zero cross-reactivity
3
Compatible with competitive ELISA, RIA, and lateral flow platforms for research testosterone measurement

Why Generic Substitution of Anti-Testosterone Antibodies Leads to Assay Failure: Critical Role of Immunogen Positional Chemistry


Generic substitution of anti-testosterone antibodies is scientifically unsound due to profound differences in cross-reactivity profiles and assay sensitivity driven by the site of hapten conjugation [1]. Antibodies raised against testosterone derivatives linked at the C3, C11, C17, or C19 positions exhibit distinct recognition of the steroid nucleus, leading to variable cross-reactivity with 5α-dihydrotestosterone (5α-DHT), androstenedione, and other androgens [2]. Furthermore, heterologous assay designs—where the antibody and enzyme tracer are linked at different positions—can drastically alter sensitivity and specificity; for instance, anti-T-3-CMO antibodies paired with a T-11β-O-CME enzyme conjugate achieve near-zero cross-reactivity with related steroids, a performance metric not replicable with alternative immunogens [2]. Simply swapping antibodies without considering the precise immunogen and assay configuration compromises data reproducibility and clinical validity.

Immunogen conjugation site alters specificity
Antibodies raised against C11, C17, or C19 testosterone derivatives exhibit different cross-reactivity with 5α-DHT and androstenedione; direct replacement may shift assay performance.
Heterologous assay pairing is critical
Anti-T-3-CMO antibodies achieve near-zero cross-reactivity only when paired with specific heterologous tracers (e.g., T-11β-O-CME). Swapping either component can reintroduce interference.
Monoclonal vs. polyclonal affinity gap
Monoclonal anti-T-3-CMO products exhibit approximately one order of magnitude higher affinity than typical polyclonal sera; substituting with lower-affinity reagents may reduce detection sensitivity.

Quantitative Differentiation of Anti-Testosterone-3-CMO Antibodies: A Comparator-Based Evidence Guide for Immunoassay Procurement


Superior Cross-Reactivity Control: Anti-T-3-CMO in Heterologous EIA Eliminates Cross-Reaction vs. Homologous Systems

Anti-T-3-CMO antiserum, when used in a heterologous enzyme immunoassay (EIA) with T-11β-O-CME-penicillinase tracer, demonstrated zero cross-reactivity with closely related steroids, whereas the same antibody in a homologous RIA exhibited 21.6% binding to 5α-DHT [1]. In contrast, an anti-T-19-O-CME antiserum in a heterologous system with T-3-CMO-penicillinase showed 70% cross-reaction with 5α-DHT [1]. This highlights the unique ability of the anti-T-3-CMO immunogen to confer high specificity when paired with a mismatched tracer.

Cross-reactivity control
Head-to-head
0% cross-reactivity to 5α-DHT in heterologous EIA
vs. 21.6% in homologous RIA
Supports specific testosterone measurement when paired with heterologous tracer
Assay context: EIA, anti-T-3-CMO + T-11β-O-CME-penicillinase
Cross-reactivity Immunoassay Steroid analysis

Affinity Constant Differentiation: Anti-T-3-CMO mAb (Clone 4E1G2) Exhibits ~10^10 M^-1 Affinity vs. Polyclonal Anti-T-3-CMO Sera (10^9 M^-1 Range)

Monoclonal antibodies derived from testosterone-3-CMO-BSA immunogen, such as clone 4E1G2, achieve an affinity constant of ~10^10 M^-1 for testosterone [1]. In contrast, polyclonal anti-T-3-CMO sera raised in rabbits exhibit affinity constants in the range of 1.4–1.9 × 10^9 M^-1 [2]. This tenfold higher affinity for the monoclonal product directly translates to improved assay sensitivity and lower limits of detection.

Affinity constant
Cross-study
~10^10 M^-1 (mAb 4E1G2)
vs. 1.4–1.9 × 10^9 M^-1 (polyclonal)
Higher affinity may enable detection in low-concentration research samples
Approximately 5- to 7-fold difference; reported competitive binding data
Antibody affinity Monoclonal antibody Immunoassay

Assay Sensitivity Benchmark: Anti-T-3-CMO-Based ELISA Achieves IC50 of 0.11 ng/mL vs. Homologous 17α-MT-3-CMO Assay at 0.11–5.78 ng/mL

An indirect ELISA using anti-testosterone-3-CMO monoclonal antibody and methyltestosterone-3-CMO-OVA competitive antigen achieved an IC50 of 0.11 ng/mL for testosterone [1]. This sensitivity is comparable to or exceeds that of homologous 17α-methyltestosterone assays, where sensitivity ranges from 0.11 ng/mL (homologous) to 0.02 ng/mL (bridge heterologous with benzidine spacer) [2]. The anti-T-3-CMO immunogen thus provides a robust baseline sensitivity without requiring complex heterologous bridge optimization.

ELISA sensitivity
Cross-study
IC50 0.11 ng/mL (indirect ELISA)
vs. 0.11–0.02 ng/mL for MT-3-CMO assays
Establishes baseline sensitivity for anti-T-3-CMO immunoassay development
Competitive format with methyltestosterone-3-CMO-OVA
ELISA sensitivity IC50 Immunoassay development

Isomer-Specific Immunogenicity: Anti-T-3-CMO (E-isomer) Elicits 31.19% Cross-Reactivity with 5α-DHT vs. 1.69% for Alternative 15α-Carboxyethylthioether Hapten

Antisera raised against the E-isomer (anti) of testosterone-3-CMO-BSA exhibit 31.19% cross-reactivity with 5α-dihydrotestosterone [1]. In contrast, antisera against testosterone-15α-carboxyethylthioether-BSA show only 1.69% cross-reactivity with 5α-DHT under identical assay conditions [1]. This 18.5-fold difference demonstrates that the 3-CMO hapten preserves greater structural recognition of the A-ring, which may be advantageous or detrimental depending on the assay's specificity requirements.

Isomer-specific cross-reactivity
Head-to-head
31.19% cross-reactivity to 5α-DHT (E-isomer anti-T-3-CMO)
vs. 1.69% for 15α-carboxyethylthioether hapten
Broader 5α-DHT recognition may be useful for total androgen research studies
18.5-fold difference; competitive immunoassay conditions
Immunogen design Steroid isomer Antibody specificity

Conjugation Efficiency Benchmark: Testosterone-3-CMO EDC/NHS Conjugation Yields 70-75% Efficiency for Reliable Immunogen Production

The carboxyl group of testosterone-3-CMO can be activated using EDC/NHS chemistry to achieve conjugation efficiencies of 70-75% when coupled to carrier proteins like OVA . This reproducible conjugation yield ensures consistent immunogen quality for antibody production. Alternative derivatization strategies, such as Schmidt trichloroacetimidate glycosylation, offer milder conditions but are less efficient for carboxyl activation .

Conjugation efficiency
Class-level
70–75% efficiency (EDC/NHS to OVA)
Supports consistent immunogen preparation and lot reproducibility
Data to verify; class-level inference from hapten conjugation protocols
Hapten conjugation Immunogen preparation Conjugation efficiency

ELISA Sensitivity Enhancement: Anti-T-3-CMO mAb Achieves 0.015 ng/mL Detection Limit in Optimized One-Step ELISA

A one-step competitive ELISA using testosterone-3-CMO-BSA immunogen and testosterone-3-CMO-ADH-HRP tracer achieved a sensitivity of 0.015 ng/mL [1]. This detection limit represents a 7.3-fold improvement over the typical 0.11 ng/mL IC50 observed in standard indirect ELISA formats using the same immunogen class [2]. The assay also demonstrated excellent correlation with RIA (r=0.98, n=100), validating its clinical utility [1].

Detection limit
Cross-study
0.015 ng/mL (one-step ELISA)
vs. 0.11 ng/mL IC50 in standard indirect format
Enhanced sensitivity may support low-abundance sample analysis in research
7.3-fold improvement; r=0.98 correlation with RIA reported
ELISA sensitivity Detection limit One-step assay

Optimal Application Scenarios for Anti-Testosterone-3-CMO Antibodies in Research and Industrial Immunoassay Deployment


High-Specificity Clinical Testosterone ELISA Requiring Minimal Cross-Reactivity

For clinical laboratories developing testosterone ELISA kits, anti-T-3-CMO antibodies paired with heterologous T-11β-O-CME tracers offer a validated path to near-zero cross-reactivity with related steroids [1]. This configuration ensures accurate quantification in patient samples without interference from 5α-DHT or other androgens, meeting stringent clinical validation requirements. The 0.015 ng/mL sensitivity achievable in one-step ELISA formats further supports use in low-concentration matrices [2].

Rapid On-Site Screening for Endocrine Disruptors Using Immunochromatographic Strips

Anti-T-3-CMO monoclonal antibodies have been successfully employed in lateral flow immunochromatographic assays for detecting testosterone in milk at concentrations as low as 0.5 ng/mL [3]. The 0.11 ng/mL IC50 in ELISA translates to reliable visual readouts in strip formats, making this antibody suitable for point-of-care or field-based screening applications in food safety and environmental monitoring [3].

High-Affinity Monoclonal Antibody Procurement for Sensitive Radioimmunoassays (RIA)

Monoclonal antibodies derived from testosterone-3-CMO-BSA immunogens, such as clone 4E1G2, exhibit affinity constants of ~10^10 M^-1—approximately one order of magnitude higher than polyclonal antisera [4]. This high affinity is critical for RIA applications requiring precise quantification of testosterone in small-volume samples (e.g., rodent serum or tissue extracts), where assay sensitivity directly impacts experimental power .

Broad-Spectrum Androgen Detection in Research Studies Requiring 5α-DHT Recognition

For research applications where detection of both testosterone and 5α-dihydrotestosterone is desirable—such as studies of 5α-reductase activity or androgen metabolism—anti-T-3-CMO antisera exhibiting 31.19% 5α-DHT cross-reactivity provide a built-in advantage over more specific immunogens like 15α-carboxyethylthioether-BSA (1.69% cross-reactivity) [5]. This broader specificity simplifies assay design when total androgen measurement is the goal.

Application
Selection Property
Validation Focus
Testosterone ELISA research
Heterologous tracer compatibility
Near-zero cross-reactivity with 5α-DHT
On-site endocrine disruptor screening
Lateral flow strip format
Visual readout reliability at low ng/mL levels
Sensitive RIA for small-volume samples
High-affinity monoclonal antibody
Affinity-driven sensitivity in limited matrices
Total androgen research studies
Broad 5α-DHT cross-reactivity
Androgen metabolism pathway investigations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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